Hydrogen Bond Donor/Acceptor Profile
N,N-[Iminobis(trimethylene)]bis-D-gluconamide contains a central secondary amine within its linker, resulting in 13 hydrogen bond donors and 13 hydrogen bond acceptors . In contrast, the hexane-1,6-diyl analog (N,N'-Hexane-1,6-diylbis-D-gluconamide) lacks this amine and possesses only 12 hydrogen bond donors and 12 acceptors . This additional hydrogen-bonding site in the target compound alters its self-assembly and solvent interaction behavior, which is critical for applications involving gelation, molecular imprinting, or solvent-based processing [1].
| Evidence Dimension | Hydrogen bond donor count / Hydrogen bond acceptor count |
|---|---|
| Target Compound Data | 13 donors / 13 acceptors |
| Comparator Or Baseline | N,N'-Hexane-1,6-diylbis-D-gluconamide: 12 donors / 12 acceptors |
| Quantified Difference | 1 additional donor and 1 additional acceptor in target compound |
| Conditions | Calculated from molecular formula C18H37N3O12 (target) vs. C18H36N2O12 (hexane analog) |
Why This Matters
Differences in hydrogen-bonding capacity affect solubility, crystal packing, and supramolecular assembly behavior, making direct substitution between analogs inappropriate for applications where these properties govern experimental outcomes.
- [1] Dill, K.; Daman, M. E.; Decoster, E.; Lacombe, J. M.; Pavia, A. A. Stereochemistry of Gd3+ and Mn2+ interactions with D-gluconamide derivatives by 13C NMR spectroscopy. Inorganica Chimica Acta, 1985, 106(4), 203-208. View Source
